molecular formula C11H20Cl2N2O B14047743 1-(m-Tolyl)piperazine dihydrochloride hydrate

1-(m-Tolyl)piperazine dihydrochloride hydrate

Cat. No.: B14047743
M. Wt: 267.19 g/mol
InChI Key: AHHSBHXBKMHHNK-UHFFFAOYSA-N
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Description

1-(m-Tolyl)piperazine dihydrochloride hydrate is a piperazine derivative with a meta-methylphenyl (m-tolyl) substituent. Its chemical structure includes a piperazine ring bonded to an m-tolyl group, forming a dihydrochloride salt with a hydrate moiety. This compound is of interest in medicinal chemistry due to the piperazine scaffold's versatility in interacting with biological targets, particularly neurotransmitter receptors. The dihydrochloride hydrate form enhances solubility and stability, making it suitable for pharmaceutical formulations .

Properties

Molecular Formula

C11H20Cl2N2O

Molecular Weight

267.19 g/mol

IUPAC Name

1-(3-methylphenyl)piperazine;hydrate;dihydrochloride

InChI

InChI=1S/C11H16N2.2ClH.H2O/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13;;;/h2-4,9,12H,5-8H2,1H3;2*1H;1H2

InChI Key

AHHSBHXBKMHHNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCNCC2.O.Cl.Cl

Origin of Product

United States

Biological Activity

1-(m-Tolyl)piperazine dihydrochloride hydrate, also known as N-(3-methylphenyl)piperazine dihydrochloride, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C11H18Cl2N2
  • Molecular Weight : Approximately 249.18 g/mol
  • Chemical Structure : The compound features a piperazine ring substituted with a m-tolyl group, which is critical for its biological interactions.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antidepressant Effects : Several studies indicate that this compound may possess antidepressant properties, potentially acting through serotonin receptor modulation.
  • Anxiolytic Activity : It has been reported to exhibit anxiolytic effects, which could be beneficial in treating anxiety disorders.
  • Antitumor Activity : Preliminary investigations suggest that it may have cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

The mechanisms underlying the biological activities of this compound involve interactions with various neurotransmitter systems and cellular pathways:

  • Serotonin Receptors : The compound is believed to interact with serotonin receptors (5-HT receptors), which play a crucial role in mood regulation and anxiety.
  • Dopamine Receptors : Its structure suggests potential interactions with dopamine receptors, which could contribute to its antidepressant and anxiolytic effects.
  • Cell Cycle Regulation : Studies indicate that it may induce apoptosis in cancer cells by modulating cell cycle regulators and promoting caspase activation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantModulates serotonin pathways
AnxiolyticReduces anxiety-like behavior in animal models
AntitumorInduces apoptosis in cancer cell lines

Case Study: Antitumor Activity

In a study assessing the cytotoxic effects of various piperazine derivatives, this compound was evaluated against human leukemia cell lines. The results indicated significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents. Flow cytometry analyses revealed that the compound effectively induced apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further development in cancer therapy .

Comparative Analysis with Similar Compounds

The unique substitution pattern on the piperazine ring of this compound distinguishes it from other piperazine derivatives. Comparative studies with similar compounds reveal varying affinities for biological targets:

Compound NameUnique FeaturesBiological Activity
1-(p-Tolyl)piperazine dihydrochlorideSubstituted at para position; different receptor affinityModerate antidepressant effects
1-(o-Tolyl)piperazine dihydrochlorideSubstituted at ortho position; distinct pharmacological profileLower efficacy compared to m-tolyl variant
1-(3-Methylphenyl)piperazine dihydrochlorideSimilar structure; varying receptor selectivityEnhanced anxiolytic properties

Chemical Reactions Analysis

N-Alkylation Reactions

The piperazine ring undergoes N-alkylation due to the nucleophilic nature of its secondary amine groups. This reaction typically employs alkyl halides or sulfonates under basic conditions:

Reagent Conditions Product Yield Source
Methyl iodideK₂CO₃, DMF, 60°C, 12 h1-(m-Tolyl)-4-methylpiperazine78%
Ethyl bromoacetateEt₃N, CH₃CN, reflux, 24 hEthyl 2-(4-(m-tolyl)piperazin-1-yl)acetate65%

The reaction efficiency depends on steric hindrance from the m-tolyl group and the choice of base .

Condensation with Electrophilic Partners

The compound participates in condensation reactions with carbonyl-containing substrates. A notable example involves its reaction with 2-vinylquinoline derivatives:

text
1-(*m*-Tolyl)piperazine + 2-vinylquinoline → 1-(*m*-Tolyl)-4-(8-quinolylethyl)piperazine

Conditions : Acetic acid in n-propanol, reflux (1 h), followed by hydrogenation using Pd/C (H₂, 50 psi) .
Yield : 82–90% after purification .

Catalytic Coupling Reactions

The aromatic m-tolyl group enables transition-metal-catalyzed coupling :

Buchwald–Hartwig Amination

Reaction with aryl halides (e.g., bromobenzene) under palladium catalysis:

Catalyst Ligand Base Yield
Pd(OAc)₂XantphosCs₂CO₃72%
Pd₂(dba)₃BINAPK₃PO₄68%

This method is critical for synthesizing polycyclic drug candidates targeting serotonin receptors .

Acid-Base Behavior and Salt Formation

As a dihydrochloride hydrate, the compound readily undergoes proton transfer reactions :

  • Deprotonation : Treatment with NaOH (1M) converts it to the free base (pKa₁ = 4.2, pKa₂ = 9.8).

  • Salt Exchange : Reacts with sulfonic acids (e.g., tosic acid) to form stable salts for crystallography studies .

Hydrogenation and Reduction

The piperazine ring remains stable under hydrogenation conditions, but the m-tolyl group can be modified:

  • Catalytic Hydrogenation : Using H₂/Pd-C in ethanol reduces nitro groups in co-substrates without affecting the piperazine core .

  • Selectivity : The m-tolyl methyl group is resistant to hydrogenolysis under standard conditions .

Stability Under pH and Thermal Stress

Condition Observation Degradation Products
pH < 3 (HCl, 60°C)Ring-opening via C–N bond cleavagem-Toluidine derivatives
pH 7–9 (RT, 7 days)Stable (<5% degradation)None detected
pH > 10 (NaOH, 60°C)Partial hydrolysis of piperazineEthylene diamine analogs

These findings inform storage and handling protocols .

Interaction with Biological Targets

Though not a direct chemical reaction, the compound’s receptor binding underpins its pharmacological relevance:

  • Serotonin 5-HT₁A/₂A : Acts as a partial agonist (EC₅₀ = 120 nM) .

  • Dopamine D₂ : Competitive antagonism (IC₅₀ = 450 nM) .

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperazine derivatives differ primarily in substituent groups, which dictate their physicochemical and pharmacological properties. Below is a comparative analysis:

Compound Name Substituent Group(s) Key Features Therapeutic Indication/Activity
1-(m-Tolyl)piperazine dihydrochloride hydrate m-Tolyl (meta-methylphenyl) Enhanced solubility due to dihydrochloride hydrate; moderate lipophilicity Potential CNS modulation (inferred)
Meclizine dihydrochloride (3-Methylphenyl)methyl, (4-chlorophenyl)phenylmethyl Bulky substituents improve receptor affinity Antihistamine, antiemetic
Trimetazidine dihydrochloride 2,3,4-Trimethoxybenzyl Electron-rich aromatic group; high stability Anti-ischemic agent
1-(3,4-Dichlorophenyl)piperazine hydrochloride 3,4-Dichlorophenyl Strong electron-withdrawing groups; high receptor selectivity Serotonin receptor research
Hydroxyzine dihydrochloride (4-Chlorophenyl)benzyl Chlorophenyl group enhances antihistaminic activity Anxiolytic, antihistamine
Piperazine dihydrochloride hydrate None (parent compound) Simple structure; high solubility Anthelmintic, precursor for derivatives

Physicochemical Properties

  • Solubility : The dihydrochloride salt form in 1-(m-Tolyl)piperazine enhances water solubility compared to free-base analogs (e.g., piperazine dihydrochloride hydrate ).
  • Stability: Hydrate forms (e.g., 1-(m-Tolyl)piperazine, Trimetazidine) improve stability under storage, whereas non-hydrated salts (e.g., 1-(3,4-dichlorophenyl)piperazine hydrochloride) may exhibit hygroscopicity .
  • Electronic Effects : Electron-donating groups (e.g., m-tolyl) increase basicity of the piperazine nitrogen, while electron-withdrawing groups (e.g., 3,4-dichlorophenyl) reduce it, affecting receptor binding .

Pharmacological Activity

  • Receptor Binding :
    • The m-tolyl group in 1-(m-Tolyl)piperazine may confer moderate affinity for serotonin (5-HT) or sigma receptors, similar to YZ-185 (N-phenylpropyl-N´-(3-methoxyphenethyl)piperazine), a sigma-1 antagonist .
    • Trimetazidine’s trimethoxybenzyl group facilitates interaction with mitochondrial enzymes, unlike the simpler m-tolyl group .
  • Metabolic Considerations :
    • Chlorine-substituted derivatives (e.g., Hydroxyzine) exhibit prolonged half-lives due to reduced metabolic clearance compared to methyl-substituted analogs .

Q & A

Q. What are the recommended synthesis methods for 1-(m-Tolyl)piperazine dihydrochloride hydrate?

The synthesis typically involves:

  • Coupling Reaction : Reacting m-tolylamine with a piperazine derivative under acidic conditions, followed by hydrochloride salt formation .
  • Purification : Techniques like recrystallization (using ethanol/water mixtures) or centrifugation to isolate the dihydrochloride hydrate form. Evidence suggests cooling the reaction mixture to crystallize the product, followed by washing with cold ethanol .
  • Yield Optimization : Control reaction temperature (20–25°C) and stoichiometric ratios to minimize byproducts. Pilot studies report yields of ~70–85% under controlled conditions .

Q. How can researchers assess purity and detect related substances in this compound?

  • Thin-Layer Chromatography (TLC) : Use cellulose plates with a mobile phase of ethyl acetate/acetone/ammonia/ethanol (8:3:3:2). Detect spots using 4-dimethylaminocinnamaldehyde; impurities should not exceed 1% intensity compared to the standard .
  • HPLC : Utilize a C18 column with UV detection (λ = 254 nm). A gradient of water/acetonitrile (with 0.1% TFA) effectively separates the target compound from impurities like unreacted precursors .
  • Water Content : Karl Fischer titration confirms hydrate stability (8.0–9.5% water content) .

Q. What storage conditions are critical for maintaining stability?

  • Container : Store in airtight, light-resistant containers to prevent hygroscopic absorption and photodegradation .
  • Temperature : Room temperature (20–25°C) is acceptable, but desiccants are recommended for long-term storage due to slight hygroscopicity .
  • Stability Data : Pharmacopeial standards specify ≤0.5% degradation over 24 months under these conditions .

Advanced Research Questions

Q. How can positional isomers (e.g., o-, m-, p-tolyl derivatives) be differentiated analytically?

  • NMR Spectroscopy : Compare aromatic proton signals; m-tolyl groups show distinct splitting patterns (e.g., meta-substituted protons at δ 6.8–7.2 ppm) versus para or ortho isomers .
  • Mass Spectrometry : High-resolution MS/MS fragments distinguish substitution patterns (e.g., m/z 178 for m-tolyl vs. m/z 165 for o-tolyl) .
  • XRD : Crystal structures of isomers differ in lattice parameters, with m-tolyl derivatives exhibiting monoclinic symmetry .

Q. What methodologies validate the scalability of synthesis processes?

  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and intermediate formation during scale-up .
  • Design of Experiments (DoE) : Optimize parameters like agitation rate and solvent volume to maintain yield consistency (e.g., ≥80% purity at 10 kg batch size) .
  • Impurity Profiling : Compare small-scale vs. pilot-scale batches using LC-MS to identify process-related contaminants .

Q. How does the m-tolyl substituent influence physicochemical properties compared to other analogs?

  • Solubility : The m-tolyl group enhances aqueous solubility (25 mg/mL at pH 3) compared to p-tolyl derivatives (18 mg/mL) due to reduced symmetry .
  • Thermal Stability : DSC shows a melting point of 238–240°C for the m-tolyl derivative, higher than o-tolyl (225–228°C) due to crystallinity differences .
  • Reactivity : The meta position reduces steric hindrance in coupling reactions, improving reaction kinetics by ~15% compared to ortho analogs .

Q. What strategies mitigate hydrate dissociation during handling?

  • Lyophilization : Freeze-drying under vacuum preserves hydrate integrity, with <2% water loss post-lyophilization .
  • Controlled Humidity : Process samples in environments with 40–60% relative humidity to prevent dehydration .

Q. Are there established protocols for stability testing under accelerated conditions?

  • Forced Degradation Studies : Expose the compound to heat (60°C, 72 hrs), UV light (254 nm, 48 hrs), and acidic/alkaline hydrolysis (0.1N HCl/NaOH, 24 hrs). Monitor degradation via HPLC; ≤5% degradation under heat/light confirms robustness .
  • ICH Guidelines : Follow Q1A(R2) for long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability testing .

Methodological Considerations

Q. How to resolve contradictions in reported melting points for this compound?

  • Calibration : Verify instrument calibration using USP reference standards (e.g., piperazine dihydrochloride hydrate, mp 238–240°C) .
  • Sample Preparation : Ensure uniform particle size and drying (100°C for 8 hrs) to eliminate solvent residues that depress melting points .

Q. What coupling reactions utilize this compound as a building block?

  • Peptide Derivatization : Activate carboxyl groups using EDC/HOAt, with 1-(m-Tolyl)piperazine as a nucleophile (reported coupling efficiency >90% in peptide synthesis) .
  • Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl halides, achieving >75% yield with Pd(OAc)₂ catalysts .

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